CD3254

Non-Small Cell Lung Cancer Retinoid Resistance Apoptosis

CD437 is the premier synthetic retinoid for oncology research, uniquely combining high-potency RARγ agonism with a distinct, RARγ-independent apoptotic mechanism involving DNA adduct formation and DNA polymerase α inhibition. This dual activity overcomes ATRA resistance and induces robust apoptosis in diverse cancer cell lines (e.g., NSCLC, IC50 0.13-0.53 µM) where classical retinoids fail. It is the essential tool for investigating retinoid resistance and p53-independent DNA damage responses.

Molecular Formula C24H28O3
Molecular Weight 364.5 g/mol
Cat. No. B10769674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCD3254
Molecular FormulaC24H28O3
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C3=C(C=CC(=C3)C=CC(=O)O)O)C(CCC2(C)C)(C)C
InChIInChI=1S/C24H28O3/c1-15-12-19-20(24(4,5)11-10-23(19,2)3)14-17(15)18-13-16(6-8-21(18)25)7-9-22(26)27/h6-9,12-14,25H,10-11H2,1-5H3,(H,26,27)/b9-7+
InChIKeyDYLLZSVPAUUSSB-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-Hydroxy-3-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)phenyl]-2-propenoic acid (CD437/AHPN) Procurement Guide: Synthetic Retinoid RARγ Agonist for Oncology Research


The compound 3-[4-Hydroxy-3-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)phenyl]-2-propenoic acid, also referred to as UVI 3003 or CD 3254, is a synthetic retinoid that acts as a potent and cell-permeable selective agonist of the retinoic acid receptor gamma (RARγ) [1]. In contrast to classical retinoids like all-trans-retinoic acid (ATRA), this compound induces apoptosis in a wide range of cancer cell lines via both RARγ-dependent and RARγ-independent mechanisms, with its RARγ-independent activity involving rapid DNA adduct formation and a p53-independent DNA damage response [1][2].

Why 3-[4-Hydroxy-3-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)phenyl]-2-propenoic acid (CD437) Cannot Be Substituted with Generic Retinoids in Apoptosis Research


Substituting CD437 with a generic retinoid like ATRA or 9-cis-RA in oncology research is not scientifically justifiable due to fundamental differences in their mechanisms of action and efficacy profiles. While ATRA and other classical retinoids primarily function through RAR-mediated differentiation [1], CD437 possesses a unique dual mechanism: it acts as an RARγ-selective agonist for differentiation and, crucially, induces robust apoptosis via a distinct, RARγ-independent pathway characterized by rapid DNA adduct formation [1][2]. This RARγ-independent apoptotic activity is a critical differentiator, as it allows CD437 to effectively kill cancer cells that are resistant to or only weakly responsive to classical retinoids [2][3].

3-[4-Hydroxy-3-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)phenyl]-2-propenoic acid (CD437) Quantitative Evidence Guide: Comparative Performance vs. ATRA and Other Retinoids


Comparative Efficacy of CD437 vs. ATRA in Non-Small Cell Lung Cancer (NSCLC) Cell Lines: IC50 Values and Maximum Growth Inhibition

In a panel of 8 human non-small cell lung carcinoma (NSCLC) cell lines, CD437 demonstrated potent and consistent growth inhibition with IC50 values ranging from 0.13 to 0.53 µM after a 4-day treatment [1]. In stark contrast, all-trans-retinoic acid (ATRA) failed to inhibit growth by more than 43% in any of these cell lines, even at a high concentration of 10 µM and after a longer 7-day treatment [1]. This demonstrates that CD437 can effectively overcome the inherent resistance to ATRA commonly observed in NSCLC cells.

Non-Small Cell Lung Cancer Retinoid Resistance Apoptosis

Receptor Binding Selectivity Profile of CD437: Kd Values for RAR α, β, and γ

CD437 is a prototypical adamantyl arotinoid with a distinct binding selectivity profile for retinoic acid receptors. Its binding affinity (Kd) for RARγ is 77 nM, which is approximately 32-fold and 84-fold more potent than its affinity for RARβ (Kd = 2.5 µM) and RARα (Kd = 6.5 µM), respectively . This contrasts with the broader binding profile of natural retinoids like ATRA and highlights CD437's utility as a selective pharmacological tool for dissecting RARγ-specific pathways.

Nuclear Receptor Retinoic Acid Receptor Binding Affinity Selectivity

Functional Potency of CD437 as an RARγ Agonist: Comparative EC50 Values

Functional assays demonstrate the high potency of CD437 as an RARγ agonist. Its EC50 values for activating RARα, RARβ, and RARγ are 140 nM, 28 nM, and 7 nM, respectively . This establishes CD437 as a highly potent and cell-permeable tool for activating RARγ-mediated transcription. In a comparative study in neuroblastoma cells, the RARγ-selective agonists CD437 and CD2325 were found to be more effective at inducing apoptosis than ATRA, which primarily induced differentiation [1].

Functional Assay Potency EC50 RAR Agonist

Direct Inhibition of DNA Polymerase α by CD437: A Unique Mechanism of Action

CD437 distinguishes itself from other retinoids by directly inhibiting the enzymatic activity of DNA polymerase α (POLA1) with an IC50 of 22 nM [1]. This activity is not shared by classical retinoids like ATRA or other RAR agonists, and it represents a key component of the RARγ-independent, pro-apoptotic mechanism of CD437. This direct inhibition of a core DNA replication enzyme provides a direct link between CD437 treatment and the observed DNA damage response, S-phase arrest, and subsequent apoptosis.

DNA Polymerase DNA Damage Replication Mechanism of Action

Comparative Efficacy of CD437 in ATRA-Sensitive and ATRA-Resistant Ovarian Cancer Cells

A key limitation of ATRA is the development of resistance in certain cancer types. A comparative study in ovarian carcinoma models demonstrated that CD437 and the synthetic retinoid 4-HPR effectively inhibit the growth of both ATRA-sensitive (CA-OV-3) and ATRA-resistant (SK-OV-3) ovarian tumor cells [1]. This ability to circumvent ATRA resistance highlights a significant advantage for CD437 in preclinical models of ovarian cancer where standard retinoid therapy would be predicted to fail.

Ovarian Cancer Retinoid Resistance Cell Viability 4-HPR

Selective Cytotoxicity of CD437: Spares Normal Keratinocytes While Inducing Apoptosis in Epidermoid Carcinoma Cells

A comparative study on human epidermoid carcinoma A431 cells and normal human epidermal keratinocytes (NHEK) revealed a critical therapeutic advantage for CD437. CD437 was significantly more effective than ATRA at inhibiting proliferation and inducing apoptosis in A431 cancer cells, as evidenced by an increase in the sub-G1 population [1]. Critically, at these effective concentrations, CD437 did not induce obvious apoptosis in normal human epidermal keratinocytes, whereas it caused a G1 cell cycle arrest in the normal cells instead [1]. This differential response—apoptosis in cancer cells versus cytostatic arrest in normal cells—is a key differentiator from ATRA, which was relatively ineffective in this system.

Selective Cytotoxicity Keratinocytes Therapeutic Window Skin Cancer

Optimal Research Applications for 3-[4-Hydroxy-3-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)phenyl]-2-propenoic acid (CD437) Based on Comparative Evidence


Overcoming ATRA Resistance in Non-Small Cell Lung Cancer (NSCLC) and Ovarian Cancer Models

Given the compelling evidence that CD437 achieves potent growth inhibition (IC50 0.13-0.53 µM) in multiple NSCLC cell lines where ATRA is largely ineffective (≤43% inhibition at 10 µM) [1], and its demonstrated activity in ATRA-resistant ovarian cancer cells [2], this compound is the premier choice for investigators studying mechanisms of retinoid resistance. Procurement is justified for any study where a robust apoptotic response is required in cell lines with documented or suspected resistance to ATRA or 9-cis-RA.

Dissecting RARγ-Specific Signaling and RAR-Independent Apoptotic Pathways

CD437's unique dual mechanism—highly potent and selective RARγ agonism (EC50 = 7 nM) [1] combined with a distinct, RARγ-independent pathway involving direct DNA polymerase α inhibition (IC50 = 22 nM) [2]—makes it an indispensable tool for mechanistic pharmacology. Researchers can use CD437 to activate RARγ-dependent transcription and concurrently study p53-independent DNA damage responses, a combination not achievable with pan-agonists like ATRA or other synthetic retinoids that lack the DNA polymerase inhibitory activity.

Investigating Selective Cytotoxicity and Therapeutic Windows in Skin Cancer Models

The evidence demonstrating CD437's ability to selectively induce apoptosis in epidermoid carcinoma A431 cells while sparing normal human epidermal keratinocytes from apoptosis [1] positions it as a critical tool for dermatological oncology research. It is the retinoid of choice for studies aiming to model cancer-specific cell death and evaluate potential therapeutic indices, as this selective profile is not observed with ATRA in the same models.

Probing p53-Independent DNA Damage Response and S-Phase Arrest

CD437's ability to induce rapid DNA adduct formation, a subsequent p53-independent DNA damage response, and a pronounced S-phase arrest (e.g., increasing the S-phase population in LNCaP cells from 38.6% to 86.7%) [1][2] makes it a valuable small-molecule probe. It is the appropriate selection for researchers investigating non-genotoxic activation of DNA damage checkpoints or seeking to synchronize cells in S-phase via a chemical, rather than genetic, intervention.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for CD3254

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.